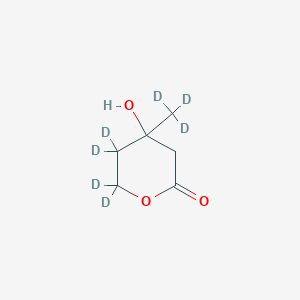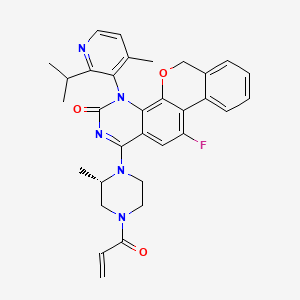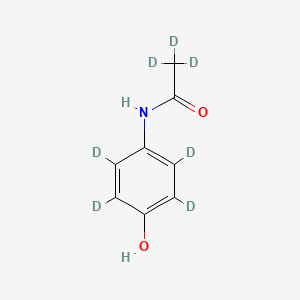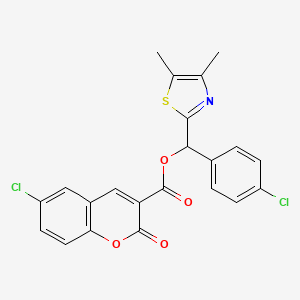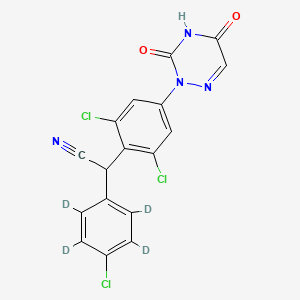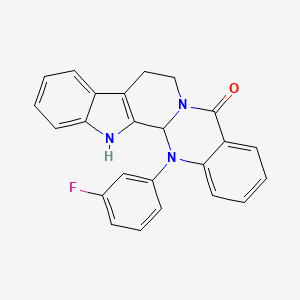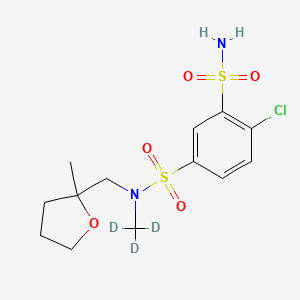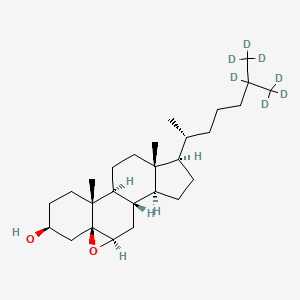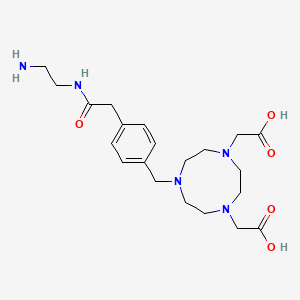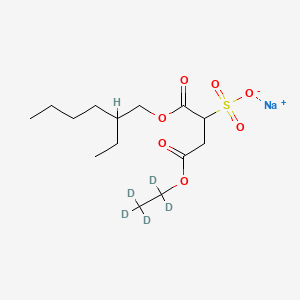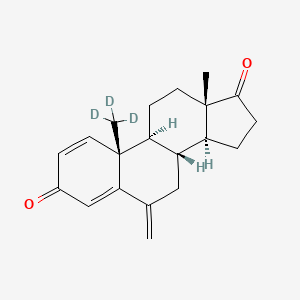
Antiallergic agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiallergic agent-1 is a compound known for its ability to inhibit histamine release from mast cells, thereby preventing allergic reactions. It is classified as an antiallergic compound and holds potential for unique therapeutic advantages . This compound is particularly significant in the treatment of allergic conditions such as asthma and rhinitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antiallergic agent-1 involves several steps. One common method includes the reaction of bis(trimethylsilyl)chloromethane with mercaptoacetic acid in the presence of sodium hydroxide and methanol. This reaction produces 2-(bis(trimethylsilyl)methylthio)acetic acid, which is then oxidized using hydrogen peroxide and acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) techniques to ensure purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Antiallergic agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and acetic acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride is often employed for reduction processes.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antiallergic properties .
Wissenschaftliche Forschungsanwendungen
Antiallergic agent-1 has a wide range of applications in scientific research:
Wirkmechanismus
Antiallergic agent-1 exerts its effects by inhibiting the release of histamine from mast cells. This inhibition is achieved through the augmentation of cyclic adenosine monophosphate (cAMP) levels in mast cells, which in turn inhibits histamine release. The compound also inhibits cAMP phosphodiesterase, further enhancing cAMP levels . Additionally, this compound may have antagonistic effects on interleukin-3, contributing to its antiallergic properties .
Vergleich Mit ähnlichen Verbindungen
Cromolyn Sodium: Another antiallergic compound used in the treatment of asthma and allergic rhinitis.
Amlexanox: Known for its antiallergic and anti-inflammatory properties, used in the treatment of aphthous ulcers.
Olopatadine: A selective histamine H1-receptor antagonist used for allergic rhinitis and conjunctivitis.
Uniqueness: Antiallergic agent-1 is unique due to its dual mechanism of action involving both the inhibition of histamine release and the inhibition of cAMP phosphodiesterase. This dual action makes it particularly effective in preventing allergic reactions .
Eigenschaften
Molekularformel |
C27H19F6N5O |
|---|---|
Molekulargewicht |
543.5 g/mol |
IUPAC-Name |
3-[2-[2-amino-5-(1-methylpyrazol-4-yl)pyridin-3-yl]ethynyl]-N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H19F6N5O/c1-15-3-4-18(25(39)37-23-10-21(26(28,29)30)9-22(11-23)27(31,32)33)7-16(15)5-6-17-8-19(12-35-24(17)34)20-13-36-38(2)14-20/h3-4,7-14H,1-2H3,(H2,34,35)(H,37,39) |
InChI-Schlüssel |
CEUSZLVORFRBCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#CC3=C(N=CC(=C3)C4=CN(N=C4)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


